N-(3-methylidenecyclobutyl)-2-nitrobenzene-1-sulfonamide
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Overview
Description
N-(3-methylidenecyclobutyl)-2-nitrobenzene-1-sulfonamide is a complex organic compound with a unique structure that combines a cyclobutyl ring with a nitrobenzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylidenecyclobutyl)-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the cyclobutyl ring, which can be synthesized through a series of cyclization reactions involving alkenes and dienes . The nitrobenzene sulfonamide group is then introduced through nitration and sulfonation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemical processes to ensure high yield and purity . These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylidenecyclobutyl)-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-(3-methylidenecyclobutyl)-2-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methylidenecyclobutyl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitrobenzene sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity. The cyclobutyl ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
(3-methylidenecyclobutyl)methanol: Shares the cyclobutyl ring but lacks the nitrobenzene sulfonamide group.
tert-butyl N-(3-methylidenecyclobutyl)carbamate: Contains a similar cyclobutyl structure but with different functional groups.
Uniqueness
N-(3-methylidenecyclobutyl)-2-nitrobenzene-1-sulfonamide is unique due to its combination of a cyclobutyl ring with a nitrobenzene sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12N2O4S |
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Molecular Weight |
268.29 g/mol |
IUPAC Name |
N-(3-methylidenecyclobutyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H12N2O4S/c1-8-6-9(7-8)12-18(16,17)11-5-3-2-4-10(11)13(14)15/h2-5,9,12H,1,6-7H2 |
InChI Key |
VLVBSTXDHWYHEF-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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